molecular formula C7H10ClF4N B13492029 3-(1,1,2,2-Tetrafluoroethyl)bicyclo[1.1.1]pentan-1-amine hydrochloride CAS No. 2803863-38-7

3-(1,1,2,2-Tetrafluoroethyl)bicyclo[1.1.1]pentan-1-amine hydrochloride

Cat. No.: B13492029
CAS No.: 2803863-38-7
M. Wt: 219.61 g/mol
InChI Key: LTRNLDBZURDQEP-UHFFFAOYSA-N
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Description

3-(1,1,2,2-Tetrafluoroethyl)bicyclo[1.1.1]pentan-1-amine hydrochloride is a compound that belongs to the class of bicyclo[1.1.1]pentane derivatives. These compounds are known for their unique three-dimensional structure and high stability, making them valuable in various scientific and industrial applications. The presence of the tetrafluoroethyl group adds to its chemical uniqueness and potential reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(1,1,2,2-Tetrafluoroethyl)bicyclo[1.1.1]pentan-1-amine hydrochloride typically involves the following steps:

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This may involve continuous flow reactors and advanced purification techniques such as chromatography and crystallization .

Chemical Reactions Analysis

Types of Reactions

3-(1,1,2,2-Tetrafluoroethyl)bicyclo[1.1.1]pentan-1-amine hydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various alkylated or acylated derivatives, while oxidation and reduction can lead to different oxidation states of the compound .

Scientific Research Applications

3-(1,1,2,2-Tetrafluoroethyl)bicyclo[1.1.1]pentan-1-amine hydrochloride has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-(1,1,2,2-Tetrafluoroethyl)bicyclo[1.1.1]pentan-1-amine hydrochloride involves its interaction with molecular targets such as enzymes and receptors. The tetrafluoroethyl group can enhance binding affinity and specificity, while the bicyclo[1.1.1]pentane core provides structural stability. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The presence of the tetrafluoroethyl group in 3-(1,1,2,2-Tetrafluoroethyl)bicyclo[1.1.1]pentan-1-amine hydrochloride makes it unique compared to other bicyclo[1.1.1]pentane derivatives.

Properties

CAS No.

2803863-38-7

Molecular Formula

C7H10ClF4N

Molecular Weight

219.61 g/mol

IUPAC Name

3-(1,1,2,2-tetrafluoroethyl)bicyclo[1.1.1]pentan-1-amine;hydrochloride

InChI

InChI=1S/C7H9F4N.ClH/c8-4(9)7(10,11)5-1-6(12,2-5)3-5;/h4H,1-3,12H2;1H

InChI Key

LTRNLDBZURDQEP-UHFFFAOYSA-N

Canonical SMILES

C1C2(CC1(C2)N)C(C(F)F)(F)F.Cl

Origin of Product

United States

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